An In-Depth Technical Guide to the Synthesis and Characterization of 5-Hydroxy-1-methylpiperidin-2-one
An In-Depth Technical Guide to the Synthesis and Characterization of 5-Hydroxy-1-methylpiperidin-2-one
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Hydroxy-1-methylpiperidin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details a proposed two-step synthetic pathway, commencing with the formation of the intermediate, N-methylglutarimide, followed by its selective reduction to the target molecule. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth procedural details, mechanistic insights, and thorough characterization methodologies. The protocols described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Piperidinone Scaffold
The piperidinone structural motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] These six-membered nitrogen-containing heterocyclic rings are prevalent in a wide array of pharmaceuticals and natural products, exhibiting diverse therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.[1][3] The functionalization of the piperidinone ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its solubility, lipophilicity, and ability to interact with biological targets.
5-Hydroxy-1-methylpiperidin-2-one, with its hydroxyl and N-methyl functionalities, presents a valuable building block for the synthesis of more complex molecules. The hydroxyl group offers a site for further chemical modification, while the lactam moiety can participate in hydrogen bonding interactions, crucial for molecular recognition at a biological target. Notably, derivatives of glutarimide, a closely related structure, have been identified as ligands for the E3 ubiquitin ligase Cereblon (CRBN), a key player in targeted protein degradation.[4] This has spurred significant interest in the synthesis of functionalized glutarimides and their derivatives as potential therapeutics. This guide will provide a detailed exploration of a reliable synthetic route to 5-Hydroxy-1-methylpiperidin-2-one and the analytical techniques essential for its unequivocal characterization.
Proposed Synthetic Pathway: A Two-Step Approach
A logical and efficient synthetic route to 5-Hydroxy-1-methylpiperidin-2-one involves a two-step process:
-
Synthesis of N-methylglutarimide: This initial step involves the formation of the cyclic imide from readily available starting materials.
-
Selective reduction of N-methylglutarimide: The subsequent reduction of one of the carbonyl groups of the imide yields the desired hydroxylactam.
This pathway is advantageous due to the commercial availability and relatively low cost of the initial precursors, as well as the well-established chemistry for both the imide formation and selective reduction steps.
Figure 1: Proposed two-step synthetic pathway to 5-Hydroxy-1-methylpiperidin-2-one.
Experimental Protocols
Step 1: Synthesis of N-Methylglutarimide
The formation of a cyclic imide from a cyclic anhydride and a primary amine is a robust and widely used transformation in organic synthesis.[5]
Reaction:
Glutaric Anhydride + Methylamine → N-Methylglutarimide + Water
Causality of Experimental Choices:
-
Reactants: Glutaric anhydride and methylamine are chosen for their ready commercial availability and high reactivity towards each other.
-
Solvent: A high-boiling point, inert solvent such as toluene or xylene is often used to facilitate the removal of water via a Dean-Stark apparatus, driving the reaction to completion. Alternatively, the reaction can be performed neat or in a polar aprotic solvent.
-
Temperature: Heating is necessary to promote the dehydration of the intermediate amic acid to form the imide ring.
Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add glutaric anhydride (1 equivalent).
-
Add a solution of methylamine (1.1 equivalents) in a suitable solvent (e.g., ethanol or water) dropwise to the stirred suspension of glutaric anhydride.[5]
-
After the initial exothermic reaction subsides, heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude N-methylglutarimide.
-
The crude product can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.[6]
Step 2: Selective Reduction of N-Methylglutarimide to 5-Hydroxy-1-methylpiperidin-2-one
The selective reduction of one carbonyl group of a cyclic imide to a hydroxyl group, yielding a hydroxylactam, is a key transformation. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both carbonyls, milder reagents such as sodium borohydride (NaBH₄) can achieve the desired selectivity, especially when the reaction conditions are carefully controlled.[7][8] Recent advancements in electrochemistry also offer a highly selective method for this reduction.[9][10]
Reaction:
N-Methylglutarimide + [H] → 5-Hydroxy-1-methylpiperidin-2-one
Causality of Experimental Choices:
-
Reducing Agent: Sodium borohydride (NaBH₄) is a cost-effective and relatively safe reducing agent suitable for this transformation.[11] Its reactivity can be modulated by the choice of solvent and temperature. The use of additives like cerium chloride (Luche reduction) can enhance the selectivity for carbonyl reduction.[8]
-
Solvent: Protic solvents like methanol or ethanol are typically used with NaBH₄. These solvents also act as a proton source for the workup.
-
Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C to room temperature) to control the reactivity of the borohydride and prevent over-reduction.
Protocol:
-
Dissolve N-methylglutarimide (1 equivalent) in a suitable solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5-2.0 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of an acidic solution (e.g., 1 M HCl) until the effervescence ceases.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude 5-Hydroxy-1-methylpiperidin-2-one can be purified by column chromatography on silica gel.[1][12][13]
Protocol:
-
Prepare a silica gel column using a suitable solvent system. A gradient elution starting with a less polar solvent (e.g., hexane/ethyl acetate) and gradually increasing the polarity is often effective.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column and collect fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-Hydroxy-1-methylpiperidin-2-one as a solid or oil.
Characterization
Unequivocal characterization of the synthesized 5-Hydroxy-1-methylpiperidin-2-one is crucial to confirm its identity and purity. The following analytical techniques are recommended.[14]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₂ | [15] |
| Molecular Weight | 129.16 g/mol | [15][16] |
| IUPAC Name | 5-hydroxy-1-methylpiperidin-2-one | [15] |
| CAS Number | 33342-01-7 | [15] |
Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | δ (ppm): ~3.8-4.2 (m, 1H, CH-OH), ~3.0-3.4 (m, 2H, N-CH₂), ~2.9 (s, 3H, N-CH₃), ~2.2-2.5 (m, 2H, CH₂-C=O), ~1.8-2.1 (m, 2H, CH-CH₂) |
| ¹³C NMR | δ (ppm): ~170-175 (C=O), ~65-70 (CH-OH), ~48-52 (N-CH₂), ~30-35 (N-CH₃), ~28-32 (CH₂-C=O), ~20-25 (CH-CH₂) |
| FT-IR | ν (cm⁻¹): ~3400 (br, O-H stretch), ~2950 (C-H stretch), ~1640 (s, C=O amide stretch) |
| Mass Spectrometry (ESI+) | m/z: 130.08626 ([M+H]⁺), 152.06820 ([M+Na]⁺), 112.07624 ([M+H-H₂O]⁺)[17] |
Rationale for Predicted Data:
-
¹H NMR: The chemical shifts are estimated based on the electronic environment of the protons. The proton on the carbon bearing the hydroxyl group (CH-OH) is expected to be the most downfield among the aliphatic protons. The N-methyl group will appear as a singlet.
-
¹³C NMR: The carbonyl carbon of the amide will be the most downfield signal. The carbon attached to the hydroxyl group will be in the typical range for a secondary alcohol.
-
FT-IR: The spectrum is expected to show a broad peak for the hydroxyl group's O-H stretch and a strong absorption for the amide carbonyl group.
-
Mass Spectrometry: The predicted m/z values correspond to the protonated molecule, the sodium adduct, and a common fragment resulting from the loss of water.[18][19][20]
Safety Considerations
-
Glutaric anhydride: Corrosive. Causes severe skin burns and eye damage.
-
Methylamine: Flammable and toxic. Causes severe skin burns and eye damage.
-
Sodium borohydride: Flammable solid. Reacts with water to produce flammable gases.
-
Organic solvents: Flammable and may be toxic.
-
5-Hydroxy-1-methylpiperidin-2-one: May be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[15]
All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.
Conclusion
This technical guide has outlined a robust and scientifically sound approach for the synthesis and characterization of 5-Hydroxy-1-methylpiperidin-2-one. The proposed two-step synthesis, involving the formation and subsequent selective reduction of N-methylglutarimide, offers a practical route to this valuable heterocyclic building block. The detailed protocols and the rationale behind the experimental choices are intended to provide researchers with a solid foundation for their synthetic efforts. The comprehensive characterization plan ensures the unambiguous identification and purity assessment of the final product, which is paramount for its application in drug discovery and development.
References
-
Li, H., et al. (2021). Electroselective and Controlled Reduction of Cyclic Imides to Hydroxylactams and Lactams. Organic Letters, 23(6), 2298–2302. [Link]
- Speckamp, W. N., & Hiemstra, H. (1985).
-
Li, H., et al. (2021). Electroselective and Controlled Reduction of Cyclic Imides to Hydroxylactams and Lactams. ChemRxiv. [Link]
-
Miller, S. A., & Chamberlin, A. R. (1990). Highly selective formation of cis-substituted hydroxylactams via auxiliary-controlled reduction of imides. The Journal of Organic Chemistry, 55(15), 4562-4564. [Link]
- Krasavin, M., et al. (2022). Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines. European Journal of Medicinal Chemistry, 246, 114990.
-
Lv, H., & Zhang, X. (2018). Selective Hydrogenation of Cyclic Imides to Diols and Amines and Its Application in the Development of a Liquid Organic Hydrogen Carrier. Journal of the American Chemical Society, 140(26), 8213–8219. [Link]
- Phillips, A. P., & Maggiolo, A. (1952). Preparation of Glutarimide Compounds.
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0148706). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Glutaric Acid. Coll. Vol. 4, p.496 (1963); Vol. 32, p.68 (1952). [Link]
-
Yadav, S. A., et al. (2021). Screening and assessment of molecular mechanistic actions of 5-hydroxy-1-methylpiperidin-2-one against free radicals, lung cancer cell line (A549), and binding properties on bovine serum albumin. ResearchGate. [Link]
-
Liu, T., et al. (2016). Transamidation of N-Acyl-Glutarimides with Amines. The Royal Society of Chemistry. [Link]
-
PubChemLite. (n.d.). 5-hydroxy-1-methylpiperidin-2-one (C6H11NO2). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
PubChem. (n.d.). 5-Hydroxy-1-methylpiperidin-2-one. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Sodium borohydride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). β-METHYLGLUTARIC ANHYDRIDE. Coll. Vol. 4, p.616 (1963); Vol. 35, p.74 (1955). [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Column Chromatography for the Separation of Complex Mixtures. Retrieved from [Link]
- Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
-
ResearchGate. (n.d.). Glutaric Acid and Glutarimide. Retrieved from [Link]
-
Saeed, A. (2014). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. ResearchGate. [Link]
-
Stojkovikj, M., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Journal of the Chemical Society of Macedonia, 41(1), 99-110. [Link]
-
Cery, V., et al. (2003). On the use of water as a solvent - simple and short one-step synthesis of maleimides. Arkivoc, 2003(13), 55-63. [Link]
-
Biotage. (2023). Purifying ionic compounds by flash column chromatography. [Link]
- Google Patents. (n.d.).
-
Chem Help ASAP. (2022, September 3). anhydride to imide reaction - TPOXX API prep - laboratory experiment [Video]. YouTube. [Link]
-
Guhan, V. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. LCGC North America, 34(8), 582-591. [Link]
-
ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]
-
Kern, C., et al. (2022). A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: Corsicus Leaves from Corsica. Molecules, 27(17), 5488. [Link]
-
Gkionis, C., et al. (2025). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 30(6), 1169. [Link]
Sources
- 1. Purification & Characterization | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. WO2008092168A2 - Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. CAS 25077-25-2: N-Methylglutarimide | CymitQuimica [cymitquimica.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Electroselective and Controlled Reduction of Cyclic Imides to Hydroxylactams and Lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sodium borohydride - Wikipedia [en.wikipedia.org]
- 12. longdom.org [longdom.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 5-Hydroxy-1-methylpiperidin-2-one | C6H11NO2 | CID 58763646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 5-Hydroxy-1-methylpiperidin-2-one | CymitQuimica [cymitquimica.com]
- 17. PubChemLite - 5-hydroxy-1-methylpiperidin-2-one (C6H11NO2) [pubchemlite.lcsb.uni.lu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chemguide.co.uk [chemguide.co.uk]
